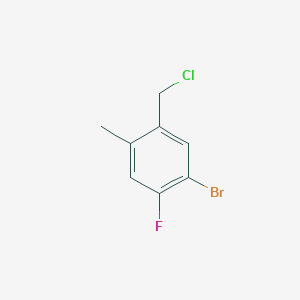
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene is an organic compound with the molecular formula C8H7BrClF. This compound is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, fluorine, and a methyl group. It is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene can be synthesized through a multi-step process involving the bromination, chloromethylation, and fluorination of a methylbenzene derivative. The typical synthetic route involves:
Chloromethylation: The addition of a chloromethyl group (-CH2Cl) using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for bromination and fluorination steps.
- Use of advanced separation techniques like distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methyl group to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzene derivatives with different functional groups.
- Carboxylic acids or aldehydes from oxidation reactions.
- Dehalogenated products from reduction reactions.
Scientific Research Applications
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo:
Electrophilic Attack: The halogen atoms can act as electrophiles, reacting with nucleophilic sites on enzymes or receptors.
Metabolic Activation: The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates that interact with biological macromolecules.
Comparison with Similar Compounds
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-chloro-4-fluorobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-Chloro-2-fluoro-4-methylbenzene: Lacks the bromine atom, resulting in different substitution patterns and chemical behavior.
1-Bromo-4-chloromethyl-2-fluorobenzene: Different position of the chloromethyl group, affecting its reactivity and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H7BrClF |
|---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,4H2,1H3 |
InChI Key |
UNUDIKSUASQYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)

![1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B15315918.png)



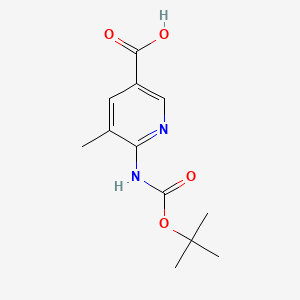

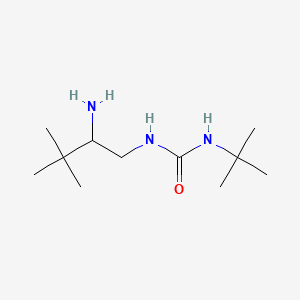
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
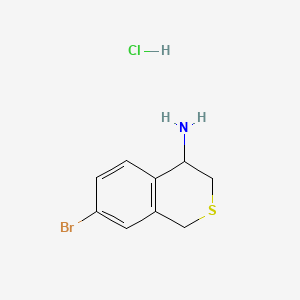
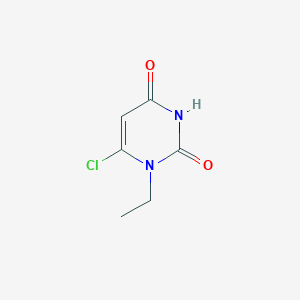
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
